molecular formula C17H22ClNO2 B12764176 Nisoxetine hydrochloride, (-)- CAS No. 114446-54-7

Nisoxetine hydrochloride, (-)-

Cat. No.: B12764176
CAS No.: 114446-54-7
M. Wt: 307.8 g/mol
InChI Key: LCEURBZEQJZUPV-RSAXXLAASA-N
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Description

Nisoxetine hydrochloride, (-)-, also known as LY-94939, is a potent and selective inhibitor of the norepinephrine transporter. It was originally synthesized in the early 1970s by researchers at Eli Lilly and Company. Although it was initially investigated as a potential antidepressant, it has no current clinical applications in humans. Instead, it is widely used in scientific research as a standard selective norepinephrine reuptake inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nisoxetine hydrochloride is synthesized through a series of chemical reactions. The synthesis typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with N-methylbenzylamine to produce the final product, nisoxetine .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Nisoxetine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nisoxetine can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Nisoxetine hydrochloride is widely used in scientific research due to its selective inhibition of the norepinephrine transporter. Some of its applications include:

Mechanism of Action

Nisoxetine hydrochloride exerts its effects by selectively inhibiting the norepinephrine transporter. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, leading to increased levels of norepinephrine in the synaptic cleft. The molecular targets involved include the sodium-dependent noradrenaline transporter, dopamine transporter, and serotonin transporter .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to nisoxetine hydrochloride include:

Uniqueness

Nisoxetine hydrochloride is unique due to its high selectivity for the norepinephrine transporter, being about 1000-fold more potent in blocking norepinephrine uptake than serotonin and 400-fold more potent than dopamine. This high selectivity makes it a valuable tool in research focused on norepinephrine transport and related physiological processes .

Properties

CAS No.

114446-54-7

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

(3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m0./s1

InChI Key

LCEURBZEQJZUPV-RSAXXLAASA-N

Isomeric SMILES

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl

Origin of Product

United States

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